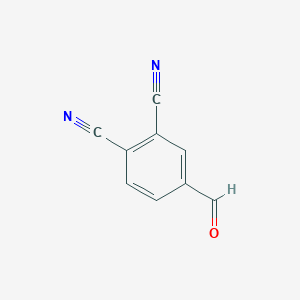

4-Formylphthalonitrile

CAS No.: 313228-48-7

Cat. No.: VC4479789

Molecular Formula: C9H4N2O

Molecular Weight: 156.144

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 313228-48-7 |

|---|---|

| Molecular Formula | C9H4N2O |

| Molecular Weight | 156.144 |

| IUPAC Name | 4-formylbenzene-1,2-dicarbonitrile |

| Standard InChI | InChI=1S/C9H4N2O/c10-4-8-2-1-7(6-12)3-9(8)5-11/h1-3,6H |

| Standard InChI Key | KIDANHFOQJAYPE-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1C=O)C#N)C#N |

Introduction

4-Formylphthalonitrile, also known as 4-formyl-1,2-dicyanobenzene, is a chemical compound with the molecular formula C₉H₄N₂O. It is a derivative of phthalonitrile, which is a versatile compound used in various organic syntheses. The compound has a molecular weight of 156.141 g/mol and is identified by the CAS number 313228-48-7 .

Synthesis and Applications

4-Formylphthalonitrile is used in multicomponent reactions (MCRs) to synthesize complex organic compounds. For example, it can be combined with anilines and alkynes in the presence of catalysts like NbCl₅ to produce quinoline derivatives . These reactions are efficient and yield a variety of products with potential applications in materials science and pharmaceuticals.

Example of Synthesis

In a typical MCR, 4-formylphthalonitrile reacts with aniline and phenylacetylene in the presence of NbCl₅ to form quinoline-based phthalonitriles. The reaction conditions involve sonication with ethanol, followed by filtration and drying under vacuum .

Research Findings

Recent studies have highlighted the versatility of 4-formylphthalonitrile in organic synthesis. Its ability to participate in MCRs makes it a valuable tool for generating diverse chemical libraries. The compound's reactivity is influenced by the presence of the formyl group, which can undergo further transformations to introduce additional functionality.

Multicomponent Reactions

| Reactants | Product | Yield |

|---|---|---|

| Aniline, Phenylacetylene | Quinoline-based Phthalonitrile | 40% - 80% |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume